molecular formula C17H15BrFN3O2 B2711126 1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-46-0

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2711126
CAS No.: 894029-46-0
M. Wt: 392.228
InChI Key: YETLYBVKTMZXNZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C17H15BrFN3O2 and its molecular weight is 392.228. The purity is usually 95%.
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Biological Activity

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15BrFN2O(Molecular Weight 335 20 g mol)\text{C}_{15}\text{H}_{15}\text{BrF}\text{N}_2\text{O}\quad (\text{Molecular Weight 335 20 g mol})

This compound features a bromophenyl and a fluorophenyl moiety connected through a urea linkage, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of plasma kallikrein , an enzyme involved in the kinin system that plays a significant role in inflammation and blood pressure regulation. Inhibition of plasma kallikrein can have therapeutic implications in conditions such as hypertension and edema .

Additionally, the compound has shown promise as an anticancer agent . Studies have suggested that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, potentially through mechanisms involving the disruption of cell cycle progression and inhibition of angiogenesis .

Anticancer Properties

Recent studies evaluated the anticancer effects of related compounds with similar structural features. For instance, a study on a derivative showed significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) with an IC50 value indicating effective inhibition of cell growth .

Table 1: Anticancer Activity Summary

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
BPUJurkat4.64 ± 0.08Cell cycle arrest (sub-G1 phase)
BPUHeLaNot specifiedInduction of apoptosis
BPUMCF-7Not specifiedAntiangiogenic effects

Enzyme Inhibition

The compound's inhibition of plasma kallikrein has been substantiated through various assays, demonstrating its potential role in managing inflammatory responses. The binding affinity to plasma kallikrein was assessed using computational docking studies, yielding promising results regarding its inhibitory potential .

Table 2: Enzyme Inhibition Data

EnzymeBinding Affinity (kcal/mol)Inhibition Type
Plasma Kallikrein-9.0Competitive Inhibitor
MMP-2-9.0Non-competitive Inhibitor
MMP-9-7.8Non-competitive Inhibitor

Case Studies

A notable case study involved the evaluation of structurally similar compounds where modifications led to enhanced anticancer activities. The findings indicated that introducing halogen atoms could significantly improve the binding affinity to target enzymes, thereby increasing the therapeutic efficacy against cancer cells .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETLYBVKTMZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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